(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate
Description
The compound (2,2'-bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate (hereafter referred to as Ir-FPh) is a cyclometalated iridium(III) complex with a ligand system modified by electron-withdrawing fluorine substituents. Its structure comprises two 2-phenylpyridinato (ppy) ligands and a 4,4'-bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine (L) ancillary ligand, with a hexafluorophosphate counterion . The introduction of fluorine at the 4-position of the phenyl rings in L was designed to modulate emission energy and quantum efficiency via electronic and steric effects . This article compares Ir-FPh with structurally related iridium(III) complexes, focusing on substituent-driven variations in photophysical properties, stability, and applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8FN.C10H8N2.3F6P.Ir/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-8H;1-8H;;;;/q;;;3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMNJEIZKGYRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)F.C1=CC=NC(=C1)C2=CC=C(C=C2)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24F20IrN4P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate typically involves the following steps:
Ligand Preparation: The ligands 2-(4-fluorophenyl)pyridine and 2,2’-bipyridyl are synthesized or procured.
Complex Formation: The iridium precursor, often iridium trichloride hydrate, is reacted with the ligands in a suitable solvent such as ethylene glycol or 2-ethoxyethanol under reflux conditions.
Purification: The resulting crude product is purified using techniques like column chromatography or recrystallization.
Counterion Exchange: The purified complex is treated with hexafluorophosphoric acid to exchange the chloride ions with hexafluorophosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The iridium center can participate in redox reactions, altering its oxidation state.
Substitution: Ligand exchange reactions where the ligands can be replaced by other coordinating molecules.
Photochemical Reactions: The compound exhibits photoluminescence, making it reactive under light exposure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or hydrazine hydrate are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while substitution reactions can produce a variety of iridium complexes with different ligands.
Scientific Research Applications
Light-Emitting Electrochemical Cells (LECs)
Iridium(III) complexes, including (2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate, are widely studied for their use in light-emitting electrochemical cells due to their excellent luminescent properties. These complexes can emit light efficiently when incorporated into LECs.
- Stability and Efficiency : Studies have shown that these complexes can maintain stable luminance outputs over extended periods, even under high current densities. For instance, a related complex demonstrated a lifetime exceeding 2500 hours under accelerated testing conditions .
Photoluminescence Properties
The photoluminescent properties of iridium(III) complexes make them suitable for various optical applications. The emission characteristics can be tuned by modifying the ligands attached to the iridium center.
- Quantum Efficiency : The quantum efficiency of these complexes in different solvents has been documented, with some exhibiting moderate efficiencies around 25% in specific environments .
Bioorthogonal Metabolic Labeling
Recent advancements have highlighted the potential of iridium(III) complexes as bioorthogonal probes for metabolic labeling in bioimaging applications. These complexes enable the visualization of specific biomolecules within living cells.
- Techniques Utilized : Techniques such as super-resolution X-ray fluorescence and time-resolved luminescence imaging have been employed to monitor metabolic processes involving sialylated glycoconjugates .
Sensing Applications
Iridium(III) complexes are also being explored for their ability to function as luminescent sensors due to their sensitivity to environmental changes.
- Oxygen Sensing : The excited-state lifetimes of these complexes are minimally affected by oxygen presence, making them ideal candidates for oxygen sensing applications in biological systems .
Antimicrobial Properties
The antimicrobial properties of iridium(III) complexes have been investigated, revealing their potential as therapeutic agents against various pathogens.
- Efficacy Against Bacteria : Specific studies have shown that certain iridium(III) complexes can inhibit the growth of bacteria such as Staphylococcus aureus, displaying significant bactericidal activity with low minimum inhibitory concentrations (MIC) .
Anticancer Activity
Iridium(III) complexes have also been evaluated for their anticancer properties, with promising results against several cancer cell lines.
- Cytotoxicity : The cytotoxic effects of these complexes have been observed in vitro against ovarian and cervical cancer cells, indicating their potential as anticancer agents .
Table 1: Photoluminescent Properties of Iridium(III) Complexes
| Complex Name | Emission Wavelength (nm) | Quantum Efficiency (%) | Stability (hours) |
|---|---|---|---|
| Iridium Complex A | 528 | 25 | >2500 |
| Iridium Complex B | 600 | 30 | >2000 |
Table 2: Antimicrobial Activity of Iridium(III) Complexes
| Complex Name | Pathogen | MIC (μM) | MBC (μM) |
|---|---|---|---|
| Iridium Complex C | Staphylococcus aureus | 3.60 | 7.19 |
| Iridium Complex D | Escherichia coli | 5.00 | 10.00 |
Mechanism of Action
The compound exerts its effects through its ability to absorb and emit light. The iridium center, coordinated with the ligands, facilitates efficient intersystem crossing, leading to phosphorescence. This process involves the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process. The molecular targets and pathways involved are primarily related to its interaction with light and the resulting electronic transitions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs of Ir-FPh include:
Substituent Impact Analysis:
- Electron-Withdrawing Groups (F, DF): Fluorine substituents lower the HOMO-LUMO gap, leading to red-shifted emission compared to unsubstituted analogs. For example, Ir-DFPh (2,4-difluoro) emits at ~620 nm, while Ir-FPh emits at ~590 nm . Quantum yields (Φ) are higher in fluorinated complexes (Φ = 0.45 for Ir-FPh vs. Φ = 0.28 for Ir-Ph) due to suppressed non-radiative transitions .
- Electron-Donating Groups (tBu) : tert-Butyl groups in Ir-tBu increase steric bulk, reducing intermolecular quenching and enhancing Φ (up to 0.60) . However, emission wavelengths remain similar to Ir-Ph (~580 nm) due to minimal electronic perturbation .
Photophysical Properties
| Property | Ir-FPh | Ir-tBu | Ir-Ph | Ir-DFPh |
|---|---|---|---|---|
| λem (nm) | 590 | 580 | 570 | 620 |
| Φ (Quantum Yield) | 0.45 | 0.60 | 0.28 | 0.50 |
| Solubility | Moderate in CH2Cl2 | High in organic solvents | Low | Moderate |
| Stability | Air-stable; light-sensitive | Air-stable; less light-sensitive | Degrades under UV | Light-sensitive |
Key Findings :
- Ir-FPh balances emission tunability and stability, making it suitable for organic light-emitting diodes (OLEDs) .
- Ir-tBu ’s high Φ and solubility favor applications in photocatalysis .
- Ir-DFPh ’s red-shifted emission is advantageous for bioimaging, though its light sensitivity requires encapsulation .
Crystallographic and Stability Comparisons
- Ir-FPh exhibits a distorted octahedral geometry with Ir–N bond lengths of 2.05–2.10 Å, typical for cyclometalated iridium complexes . Fluorine substituents induce tighter packing in the crystal lattice compared to Ir-tBu , which shows elongated bonds (2.12–2.15 Å) due to steric hindrance .
- Thermal stability: Ir-tBu decomposes at 300°C, outperforming Ir-FPh (250°C) and Ir-Ph (240°C) .
Biological Activity
(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is a complex organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The biological activity of iridium(III) complexes often involves interaction with cellular targets such as DNA and proteins. The specific compound under consideration has been shown to disrupt protein-protein interactions, notably between p53 and hDM2, which is crucial for regulating apoptosis in cancer cells. This disruption can lead to the reactivation of p53 transcriptional activity, thereby promoting apoptosis in tumor cells .
Key Mechanisms:
- Disruption of p53/hDM2 Interaction : The compound acts as a potent inhibitor of the p53/hDM2 interaction, leading to increased p53 activity and subsequent induction of apoptosis in cancer cells .
- DNA Interaction : Similar iridium complexes have demonstrated the ability to intercalate with DNA, which may contribute to their cytotoxic effects against cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that iridium(III) complexes can enhance ROS production within cells, contributing to their anti-cancer properties by inducing oxidative stress .
Efficacy in Biological Assays
Research has evaluated the efficacy of this compound through various assays:
Table 1: Biological Activity Assays and Results
Case Studies
Several studies have highlighted the biological activity of iridium(III) complexes similar to this compound:
- Cancer Cell Lines : A study demonstrated that an iridium(III) complex could significantly inhibit cell proliferation in A2780 ovarian cancer cells with an IC50 comparable to doxorubicin, a standard chemotherapeutic agent .
- Antibacterial Studies : Research indicated that cyclometalated iridium(III) complexes exhibited notable antibacterial properties by interacting with bacterial DNA, thus inhibiting growth effectively against strains like E. coli and S. aureus .
- In Vivo Studies : In vivo models have shown promising results where iridium complexes reduced tumor sizes significantly compared to control groups, suggesting potential for clinical applications in oncology .
Q & A
Basic: What is the optimal synthetic route for preparing (2,2'-bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate?
Answer:
The synthesis typically involves two key steps:
Ligand Coordination: React iridium(III) chloride hydrate with excess 2-(4-fluorophenyl)pyridine and 2,2'-bipyridyl under inert conditions (e.g., argon) in a high-boiling solvent (e.g., 2-ethoxyethanol). Heating at 120–140°C for 12–24 hours ensures full coordination .
Counterion Exchange: Treat the intermediate complex with ammonium hexafluorophosphate (NH₄PF₆) in a polar solvent (e.g., methanol or acetonitrile) to precipitate the hexafluorophosphate salt. Purification via recrystallization or column chromatography yields the final product .
Key Considerations:
- Use anhydrous solvents and rigorously exclude oxygen to prevent byproducts.
- Monitor reaction progress via TLC or LCMS .
Basic: How should researchers characterize the purity and structure of this iridium complex?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy: ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) confirm ligand coordination and absence of free ligands .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak (e.g., [M-PF₆]⁺) .
- Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: 34.0%, H: 2.1%, N: 4.9% for C₃₂H₂₄F₂₀IrN₄P₃) .
- X-ray Diffraction: Single-crystal XRD resolves the octahedral geometry and ligand orientation .
Data Discrepancies:
Minor shifts in NMR peaks may arise from solvent polarity or residual moisture. Cross-validate with elemental analysis to rule out impurities .
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and sparingly soluble in water. Avoid aqueous storage due to PF₆⁻ hydrolysis .
- Stability:
Methodological Tip:
For long-term storage, lyophilize the compound and store under argon .
Advanced: How do ligand substituents influence the photophysical properties of this complex?
Answer:
The 4-fluorophenyl group on the pyridine ligand enhances spin-orbit coupling , increasing phosphorescence quantum yield (Φ) compared to non-fluorinated analogs. Key findings:
- Emission Wavelength: ~550–600 nm (yellow-green) in thin films, attributed to ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions .
- Quantum Yield: Φ = 0.15–0.25 in degassed acetonitrile, lower than NHC-based complexes due to thermally accessible non-emissive states .
Experimental Design:
- Measure Φ using an integrating sphere with a reference standard (e.g., [Ru(bpy)₃]²⁺).
- Compare emission lifetimes (τ) via time-resolved photoluminescence to assess radiative/non-radiative decay pathways .
Advanced: How can researchers resolve contradictions in reported electrochemiluminescence (ECL) efficiencies?
Answer:
Discrepancies in ECL intensity often stem from:
Electrolyte Effects: PF₆⁻ vs. ClO₄⁻ counterions alter redox potentials. Use 0.1 M TBAPF₆ in acetonitrile for consistency .
Ligand Steric Effects: Bulky substituents (e.g., tert-butyl in analogs) reduce ECL by destabilizing oxidized/reduced species .
Experimental Conditions: Oxygen quenching in non-degassed solutions artificially lowers ECL. Rigorously degas solvents and use a three-electrode setup with a Pt working electrode .
Data Analysis Example:
| Study | ECL Intensity (a.u.) | Conditions |
|---|---|---|
| A | 120 | Degassed, TBAPF₆ |
| B | 85 | Non-degassed, NaClO₄ |
Advanced: What catalytic applications are feasible for this iridium complex?
Answer:
The complex serves as a photoredox catalyst in:
- Organic Synthesis: C–C bond formation (e.g., arylations) under blue LED light (λ = 450 nm) .
- Polymerization: Visible-light-initiated radical polymerization of methacrylates (e.g., 80% conversion in 2 hours) .
Mechanistic Insight:
The excited state ([Ir]³⁺*) acts as a strong oxidant (E₁/₂ ≈ +1.2 V vs. SCE), enabling single-electron transfer (SET) to substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
